3-(Diethylamino)-2,2-dimethylpropan-1-ol (CAS 39067-45-3) is a highly specialized, neopentyl-like aliphatic amino alcohol utilized primarily as a building block for complex active pharmaceutical ingredients (APIs), local anesthetics, and neuropharmacological probes. Characterized by a terminal diethylamine, a primary hydroxyl group, and a critical gem-dimethyl substitution at the C2 position, this compound serves as the direct precursor to dimethocaine (larocaine) and related ester derivatives. In industrial and laboratory procurement, it is selected over simpler unbranched amino alcohols because its bulky 2,2-dimethyl core imparts exceptional steric hindrance to downstream ester linkages, dramatically altering the hydrolytic stability, lipophilicity, and receptor-binding profiles of the resulting target molecules [1].
Attempting to substitute 3-(diethylamino)-2,2-dimethylpropan-1-ol with more common, unbranched analogs such as 2-diethylaminoethanol (the procaine precursor) or 3-diethylamino-1-propanol fundamentally compromises the target molecule's pharmacokinetic and chemical stability. The absence of the gem-dimethyl group at the beta-position leaves the resulting ester bonds highly vulnerable to rapid cleavage by plasma pseudocholinesterases and human carboxylesterase 1 (hCES1). Furthermore, the neopentyl backbone specifically tunes the spatial orientation and lipophilicity (LogP) of the molecule, which is an absolute requirement for achieving blood-brain barrier (BBB) penetration and specific monoamine transporter binding. Consequently, for applications requiring extended in vivo half-lives or central nervous system activity, generic straight-chain amino alcohols are functionally obsolete [1].
The primary procurement driver for 3-(diethylamino)-2,2-dimethylpropan-1-ol is its ability to shield downstream ester bonds from enzymatic degradation. When esterified (e.g., to form dimethocaine), the bulky gem-dimethyl group at the C2 position creates severe steric hindrance around the carbonyl carbon. Comparative pharmacokinetic models demonstrate that while unbranched esters like procaine (derived from 2-diethylaminoethanol) undergo rapid plasma hydrolysis with a very short half-life, the 2,2-dimethyl-substituted esters resist rapid cleavage by butyrylcholinesterase (BChE) and hCES1, allowing the intact molecule to circulate long enough to achieve systemic distribution [1].
| Evidence Dimension | Resistance to plasma esterase hydrolysis |
| Target Compound Data | High stability; sterically shielded ester resists rapid BChE/hCES1 cleavage |
| Comparator Or Baseline | Unbranched procaine (from 2-diethylaminoethanol): Rapidly hydrolyzed in plasma |
| Quantified Difference | Significant extension of in vivo half-life due to gem-dimethyl steric hindrance |
| Conditions | In vivo plasma esterase exposure (BChE and hCES1) |
Buyers developing ester-based prodrugs or APIs must use this specific gem-dimethyl precursor to prevent premature metabolic degradation and ensure systemic efficacy.
The inclusion of the 2,2-dimethyl moiety in 3-(diethylamino)-2,2-dimethylpropan-1-ol significantly alters the physicochemical properties of its derivatives compared to straight-chain analogs. The two additional methyl groups increase the overall lipophilicity of the resulting APIs, facilitating superior partitioning into lipid bilayers. This structural modification is essential for compounds intended to act on central nervous system targets, as the increased lipid solubility directly correlates with enhanced blood-brain barrier permeability, a property severely restricted in the hydrophilic unbranched procaine-like benchmarks [1].
| Evidence Dimension | Lipophilicity and BBB permeability |
| Target Compound Data | Neopentyl backbone increases LogP, enabling BBB crossing |
| Comparator Or Baseline | 2-diethylaminoethanol derivatives: Lower LogP, restricted to peripheral tissues |
| Quantified Difference | Shift from peripheral localization to central nervous system penetration |
| Conditions | Physiological pH and lipid membrane partitioning models |
Procurement for neuropharmacological synthesis requires this exact precursor to achieve the lipophilicity necessary for central nervous system target engagement.
In the synthesis of neuroactive probes, the structural geometry provided by 3-(diethylamino)-2,2-dimethylpropan-1-ol is non-substitutable for achieving specific transporter affinities. While esters of 2-diethylaminoethanol (procaine) act almost exclusively as voltage-gated sodium channel blockers, the neopentyl-like structure of the 3-(diethylamino)-2,2-dimethylpropyl ester (dimethocaine) induces a profound shift in receptor affinity. This specific spatial arrangement enables high-affinity binding to the Dopamine Transporter (DAT), producing a 12-fold increase in dialysate dopamine at 1 mM concentrations, whereas the unbranched baseline requires a massive 10 mM concentration just to achieve a 6-fold increase .
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition and Dopamine Efflux |
| Target Compound Data | 12-fold increase in dialysate dopamine at 1 mM (Dimethocaine) |
| Comparator Or Baseline | Procaine (unbranched analog): Requires 10 mM for only a 6-fold increase |
| Quantified Difference | >10-fold higher potency in dopamine efflux and high DAT affinity |
| Conditions | In vivo microdialysis and DAT binding assays |
Researchers synthesizing monoamine transporter inhibitors cannot substitute this building block, as the gem-dimethyl geometry is strictly required for potent DAT binding.
Due to the steric shielding provided by the gem-dimethyl group, this compound is the optimal precursor for synthesizing ester-linked APIs and prodrugs that require extended plasma half-lives and resistance to pseudocholinesterases [1].
As the direct precursor to dimethocaine (larocaine), it is indispensable for industrial and laboratory-scale production of specialized anesthetics that require greater tissue penetration and longer duration of action than standard procaine analogs [2].
The unique lipophilicity and spatial geometry imparted by the neopentyl backbone make it an essential building block for synthesizing dual-action local anesthetics and specific Dopamine Transporter (DAT) inhibitors .
Irritant